molecular formula C6H13NO3S B13520853 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid

Cat. No.: B13520853
M. Wt: 179.24 g/mol
InChI Key: JOYBNYJPNBDURI-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid is a non-proteinogenic amino acid characterized by a pentanoic acid backbone with an amino group at position 2, a hydroxyl group at position 3, and a methylthio (-SMe) substituent at position 3.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-amino-3-hydroxy-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C6H13NO3S/c1-11-3-2-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)

InChI Key

JOYBNYJPNBDURI-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to introduce the amino, hydroxy, and methylthio groups onto the pentanoic acid backbone. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the amino group may produce amines .

Scientific Research Applications

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-5-(methylthio)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of neuronal nitric oxide synthase (nNOS) through mechanisms such as sulfide oxidation, oxidative dethiolation, and oxidative demethylation. These interactions can lead to the inactivation of nNOS and subsequent effects on nitric oxide production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness is best understood by comparing it to related molecules (Table 1):

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Amino-3-hydroxy-5-(methylthio)pentanoic acid -NH₂ (C2), -OH (C3), -SMe (C5) C₆H₁₃NO₃S 191.24 Potential enzyme interactions, metabolic studies
2-Amino-5-(methylthio)pentanoic acid (homomethionine) -NH₂ (C2), -SMe (C5) C₆H₁₃NO₂S 175.24 Sulfur metabolism, precursor in synthesis
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid -NH₂ (C2), -SMe (C5), acetimidamido (C5) C₈H₁₅N₃O₂S 217.29 Inactivates neuronal nitric oxide synthase
D-Arginine -NH₂ (C2), guanidino (C5) C₆H₁₄N₄O₂ 174.20 Nitric oxide regulation, protein synthesis
(3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid -NH₂ (C2), thiazolyl (C5), ketone (C5) C₉H₁₂N₂O₃S 228.27 Enzyme inhibitor candidate

Key Observations:

Methylthio vs. Guanidino Groups: Unlike D-Arginine’s guanidino group (critical for nitric oxide synthase activity), the methylthio group in the target compound may confer redox-modulating properties or serve as a substrate for sulfurtransferase enzymes .

Bioactivity of Acetimidamido Derivative : The acetimidamido-substituted analog () demonstrates irreversible enzyme inactivation, suggesting that substituents at C5 significantly influence biological activity .

Pharmacological and Biochemical Implications

  • Enzyme Interactions : The acetimidamido derivative’s inactivation of neuronal nitric oxide synthase underscores the importance of C5 substituents in targeting active sites .
  • Toxicity Profile: Limited data exist for the target compound, but related hydroxy-substituted pentanoic acids () recommend caution due to uncharacterized toxicological effects .

Biological Activity

2-Amino-3-hydroxy-5-(methylthio)pentanoic acid (often referred to as methionine sulfoxide) is an amino acid derivative that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C5H11NO3S
  • Molecular Weight : 163.21 g/mol
  • IUPAC Name : 2-amino-3-hydroxy-5-(methylthio)pentanoic acid

The biological activity of 2-amino-3-hydroxy-5-(methylthio)pentanoic acid is primarily attributed to its role in cellular metabolism and signaling pathways. The compound acts as a precursor for various biochemical processes, including:

  • Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : The compound has been shown to enhance neuronal survival under stress conditions by modulating apoptotic pathways.
  • Modulation of Neurotransmitters : It influences the synthesis of neurotransmitters, potentially impacting mood and cognitive functions.

Neuroprotective Effects

Research indicates that 2-amino-3-hydroxy-5-(methylthio)pentanoic acid exhibits significant neuroprotective properties. A study demonstrated that this compound could reduce neuronal death in models of neurodegenerative diseases by inhibiting apoptosis and promoting cell survival pathways.

Antioxidant Properties

The compound's ability to act as an antioxidant has been highlighted in various studies. It can effectively neutralize reactive oxygen species (ROS), which are implicated in cellular damage and aging processes. This property is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Case Studies

  • Neuroprotection in Animal Models :
    • In a rodent model of ischemic stroke, administration of 2-amino-3-hydroxy-5-(methylthio)pentanoic acid resulted in reduced infarct size and improved neurological outcomes compared to controls.
  • Oxidative Stress Reduction :
    • A clinical study involving patients with chronic inflammatory conditions showed that supplementation with this amino acid led to decreased markers of oxidative stress and inflammation, suggesting potential therapeutic benefits .

Summary of Biological Activities

Activity Effect Reference
NeuroprotectionReduces neuronal apoptosis
AntioxidantScavenges free radicals
Modulation of MoodInfluences neurotransmitter levels

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